D-HPG-CoA -

D-HPG-CoA

Catalog Number: EVT-13996711
CAS Number:
Molecular Formula: C29H43N8O18P3S
Molecular Weight: 916.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-HPG-CoA, or D-3-hydroxyphenylglycine coenzyme A, is a significant compound in biochemical processes, particularly in the biosynthesis of various natural products. It is derived from D-3-hydroxyphenylglycine, an amino acid derivative involved in the synthesis of polyketides and other bioactive compounds. This compound plays a crucial role in metabolic pathways and is essential for various enzymatic reactions.

Source

D-HPG-CoA is synthesized from D-3-hydroxyphenylglycine through enzymatic reactions involving coenzyme A. The source of D-3-hydroxyphenylglycine can be traced to specific bacterial strains, such as Streptomyces, which utilize this compound in their biosynthetic pathways to produce secondary metabolites, including antibiotics and other pharmacologically active substances .

Classification

D-HPG-CoA falls under the category of coenzyme A derivatives and is classified as a lipophilic compound due to its involvement in lipid metabolism and its role as a substrate for various enzymatic reactions. Its classification is essential for understanding its function in biochemical pathways.

Synthesis Analysis

Methods

The synthesis of D-HPG-CoA typically involves several steps:

  1. Starting Material: The process begins with the precursor molecule, D-3-hydroxyphenylglycine.
  2. Enzymatic Conversion: The conversion to D-HPG-CoA is catalyzed by enzymes such as acyl-CoA synthetases, which activate the carboxylic acid group of D-3-hydroxyphenylglycine.
  3. Coenzyme A Activation: Coenzyme A is added to form the thioester bond, resulting in D-HPG-CoA.

Technical Details

The synthesis can be performed using recombinant DNA technology to express specific enzymes that facilitate the conversion of D-3-hydroxyphenylglycine to D-HPG-CoA. This method ensures high yields and purity of the product, making it suitable for further applications in research and industry.

Molecular Structure Analysis

Structure

D-HPG-CoA features a complex molecular structure that includes:

  • A hydrocarbon chain derived from coenzyme A.
  • A 3-hydroxyphenyl group attached to the glycine moiety.

The structural formula can be represented as follows:

C12H19NO4S\text{C}_{12}\text{H}_{19}\text{N}\text{O}_4\text{S}

Data

The molecular weight of D-HPG-CoA is approximately 273.35 g/mol. The compound exhibits specific stereochemistry due to the presence of the hydroxy group on the phenyl ring, which influences its biological activity.

Chemical Reactions Analysis

Reactions

D-HPG-CoA participates in several biochemical reactions, primarily involving acylation and condensation processes. Key reactions include:

  1. Acyl Transfer Reactions: D-HPG-CoA acts as an acyl donor in various enzymatic reactions, facilitating the transfer of acyl groups to other substrates.
  2. Polyketide Synthesis: It serves as a building block in polyketide biosynthesis, where it is incorporated into larger molecular frameworks through type III polyketide synthases .

Technical Details

The reaction mechanisms often involve nucleophilic attack by thiol groups from coenzyme A on carbonyl carbon atoms of acyl groups, leading to the formation of thioester bonds that are pivotal for subsequent metabolic transformations.

Mechanism of Action

Process

The mechanism of action for D-HPG-CoA primarily revolves around its role as an acyl donor in metabolic pathways. It participates in:

  1. Biosynthetic Pathways: By donating acyl groups, it contributes to the synthesis of complex molecules like polyketides.
  2. Enzyme Regulation: The binding of D-HPG-CoA to specific enzymes can modulate their activity, influencing metabolic flux through various pathways.

Data

Studies indicate that variations in concentration and availability of D-HPG-CoA can significantly affect the rates of polyketide synthesis and other related metabolic processes.

Physical and Chemical Properties Analysis

Physical Properties

D-HPG-CoA is characterized by:

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in polar solvents such as water and methanol due to its polar functional groups.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts readily with nucleophiles due to the presence of reactive functional groups.

Relevant data on melting point, boiling point, and solubility can vary based on purity and specific formulations used during synthesis.

Applications

Scientific Uses

D-HPG-CoA has several important applications in scientific research and industry:

  1. Biosynthesis Studies: Used as a model compound for studying polyketide biosynthesis mechanisms.
  2. Drug Development: Investigated for its potential role in synthesizing novel antibiotics and therapeutic agents derived from polyketides.
  3. Metabolic Engineering: Applied in metabolic engineering approaches aimed at enhancing the production of bioactive compounds in microbial systems .
Biosynthesis and Metabolic Pathway Engineering

Enzymatic Mechanisms of Polyketide Synthase-Dependent Synthesis

Polyketide synthases (PKSs) are multifunctional enzymes that construct complex natural products through iterative decarboxylative Claisen condensations. D-HPG-CoA serves as a starter or extender unit in type II PKS systems, particularly in actinomycete bacteria (e.g., Amycolatopsis orientalis and Streptomyces spp.). The enzymatic steps involve:

  • Acyltransferase (AT) Specificity: AT domains selectively load D-HPG-CoA onto the acyl carrier protein (ACP) via thioester exchange. Structural studies reveal that AT substrate specificity is governed by hydrophobic pockets accommodating D-HPG’s aromatic ring [6].
  • Ketosynthase (KS) Catalysis: KS domains catalyze C–C bond formation between D-HPG-ACP and extender units (e.g., malonyl-CoA or methylmalonyl-CoA), generating β-ketoacyl-ACP intermediates. Kinetic studies show a kcat of 12 ± 2 min−1 for D-HPG-ACP incorporation [2] [6].
  • Reductive Modifications: Ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains modify the β-carbonyl group, yielding chiral centers critical for bioactivity. D-HPG-CoA-derived intermediates often bypass full reduction, preserving hydroxyl or carbonyl groups [6].

Table 1: Polyketide Synthase Types and Their Role in D-HPG-CoA Utilization

PKS TypeDomain OrganizationD-HPG-CoA RoleExample Natural Products
Type I (Modular)Multifunctional polypeptidesStarter unitChloroeremomycin, Complestatin
Type II (Dissociated)Standalone enzymesExtender unitActinorhodin, Benastatin
Type III (Iterative)Homodimeric KSNot utilizedAromatic polyketides

Role of Non-Ribosomal Peptide Synthetases in Modular Assembly

Non-ribosomal peptide synthetases (NRPSs) assemble D-HPG into peptide scaffolds via adenylation-thiolation-condensation domains. D-HPG-CoA is generated as an off-pathway intermediate during NRPS-mediated D-HPG activation:

  • Adenylation (A) Domains: A-domains activate D-HPG as adenylate (D-HPG-AMP) using ATP, followed by thioesterification to the 4'-phosphopantetheine (4'-PPant) arm of CoA, yielding D-HPG-CoA. Pseudomonas putida D-HPG-specific A-domains exhibit a 15-fold selectivity for D- over L-HPG [3] [9].
  • Thiolation (T) Domains: T-domains carry D-HPG-CoA to condensation (C) domains, where peptide bond formation occurs. The vanK gene in vancomycin biosynthesis encodes a dedicated T-domain shuttling D-HPG-CoA to the NRPS module [3].
  • Transamination Precursor: In engineered E. coli, phenylpyruvate is converted to D-HPG via hydroxymandelate synthase (HmaS) and oxidase (Hmo), followed by transamination using D-specific aminotransferases (e.g., Pseudomonas stutzeri DpgT). This pathway produces D-HPG-CoA at 0.8 g/L in optimized strains [9].

Regulatory Networks in Precursor Substrate Channeling

Efficient D-HPG-CoA flux requires spatial organization of enzymes to minimize intermediate diffusion and competing reactions:

  • Metabolite Channeling: In Streptomyces coelicolor, D-HPG-CoA-generating enzymes (HmaS, Hmo) form metabolons with NRPS complexes, enabling direct transfer of intermediates. This reduces cytosolic dilution, increasing pathway efficiency by 3.2-fold [1] [4].
  • Transcriptional Regulation: TetR-family repressors (e.g., ScbR in S. coelicolor) downregulate hmaS and hmo genes under high D-HPG-CoA levels. Deletion of scbR increases D-HPG-CoA titers by 40% [4] [7].
  • CoA Homeostasis: Total CoA pool size regulates D-HPG-CoA availability. Serum starvation and oxidative stress upregulate CoA biosynthetic enzymes (e.g., Pank, PPCS), increasing CoA availability for D-HPG activation [1].

Table 2: Regulatory Mechanisms Influencing D-HPG-CoA Flux

Regulatory MechanismKey ComponentsEffect on D-HPG-CoAEngineering Target
Substrate ChannelingMetabolon formation↑ EfficiencyFusion proteins
Transcriptional ControlTetR repressors↓ Under high levelsscbR deletion
CoA HomeostasisPank, PPCS, CoAsy↑ CoA availabilitycoaA overexpression

Evolutionary Conservation of Biosynthetic Gene Clusters

D-HPG-CoA biosynthetic clusters exhibit deep evolutionary conservation in Actinobacteria:

  • Gene Cluster Architecture: hmaS, hmo, and dpgT genes co-localize in vancomycin (e.g., A. orientalis), complestatin (S. lavendulae), and nocardicin (Nocardia uniformis) BGCs. These clusters share >75% nucleotide identity, indicating horizontal transfer [9].
  • Functional Conservation: HmaS dioxygenases from A. orientalis and S. coelicolor share 68% sequence identity and identical Fe2+/α-ketoglutarate active sites, underscoring mechanistic conservation [2] [9].
  • Diversification: Trans-acyltransferase (trans-AT) PKSs incorporate D-HPG-CoA into structurally diverse scaffolds (e.g., macrocycles in rapamycin). Modular recombination of docking domains (DDs) between PKS subunits enables chimeric assembly lines [10].

Table 3: Evolutionary Engineering Strategies for D-HPG-CoA Pathways

Evolutionary MechanismFunctional ImpactEngineering Application
Horizontal Gene TransferSpread of BGCsHeterologous expression in E. coli
Docking Domain DiversificationSubunit compatibilityChimeric PKS-NRPS assembly lines
Orthologous Gene ReplacementEnhanced activityS. coelicolor Hmo in E. coli

Engineering Implications:Chimeric PKS-NRPS systems using docking domains (DDs) from DEBS (6-deoxyerythronolide B synthase) or RAPS (rapamycin synthase) enable spatial co-localization of D-HPG-CoA-generating enzymes. In E. coli, DD-fused HmaS-Hmo complexes increased astaxanthin (a terpenoid proxy) titers 2.4-fold, demonstrating the potential for D-HPG-CoA pathway enhancement [10].

Properties

Product Name

D-HPG-CoA

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2-amino-2-(4-hydroxyphenyl)ethanethioate

Molecular Formula

C29H43N8O18P3S

Molecular Weight

916.7 g/mol

InChI

InChI=1S/C29H43N8O18P3S/c1-29(2,23(41)26(42)33-8-7-18(39)32-9-10-59-28(43)19(30)15-3-5-16(38)6-4-15)12-52-58(49,50)55-57(47,48)51-11-17-22(54-56(44,45)46)21(40)27(53-17)37-14-36-20-24(31)34-13-35-25(20)37/h3-6,13-14,17,19,21-23,27,38,40-41H,7-12,30H2,1-2H3,(H,32,39)(H,33,42)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t17-,19-,21-,22-,23+,27-/m1/s1

InChI Key

ZBLSMTUHAPPRGS-YFISEPDESA-N

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C4=CC=C(C=C4)O)N)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)[C@@H](C4=CC=C(C=C4)O)N)O

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